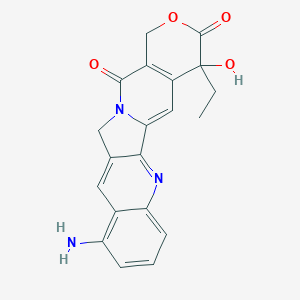

9-Amino-20-camptothecin

Übersicht

Beschreibung

RS-9-Aminocamptothecin is a derivative of camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata . This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I . RS-9-Aminocamptothecin has shown significant promise in preclinical studies for its antitumor activity .

Vorbereitungsmethoden

Die Synthese von RS-9-Aminokamptothecin umfasst mehrere Schritte. Der Prozess beginnt mit der Cyclisierung von Cyanoacetamid mit 2-Ethoxy-4-oxo-2-pentensäureethylester in Gegenwart von Kaliumcarbonat in heißem Dimethylformamid . Dieser Zwischenstoff wird dann unter denselben Bedingungen erneut mit Methylacrylat cyclisiert, um ein Indolizinon-Derivat zu bilden . Anschließende Schritte beinhalten die Behandlung mit Salzsäure, Ethylenglykol und Trimethylsilylchlorid, gefolgt von Carboxylierung, Alkylierung und reduktiver Acetylierung . Das Endprodukt wird durch oxidative Cyclisierung und Hydrolyse erhalten .

Analyse Chemischer Reaktionen

RS-9-Aminokamptothecin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener Oxidationsstufen der Verbindung führen.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Alkylhalogenide und Basen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

RS-9-Aminokamptothecin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

RS-9-Aminokamptothecin übt seine Wirkungen aus, indem es das Enzym Topoisomerase I hemmt . Dieses Enzym ist für die Entlastung von Torsionsspannungen in der DNA während der Replikation und Transkription verantwortlich . Durch die Stabilisierung des Komplexes zwischen Topoisomerase I und DNA verhindert RS-9-Aminokamptothecin die Re-Ligierung von DNA-Strängen, was zu DNA-Schäden und Apoptose führt . Dieser Mechanismus ist entscheidend für seine Antikrebsaktivität .

Wirkmechanismus

RS-9-Aminocamptothecin exerts its effects by inhibiting the enzyme topoisomerase I . This enzyme is responsible for relieving torsional strain in DNA during replication and transcription . By stabilizing the complex between topoisomerase I and DNA, RS-9-Aminocamptothecin prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis . This mechanism is crucial for its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

RS-9-Aminokamptothecin ähnelt anderen Kamptothecin-Derivaten wie Irinotecan und Topotecan . Es hat einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte Krebsarten machen . Ähnliche Verbindungen umfassen:

Irinotecan: Ein weiteres Kamptothecin-Derivat, das in der Krebstherapie verwendet wird.

Topotecan: Ein wasserlösliches Derivat mit ähnlichen Wirkmechanismen.

9-Nitrocamptothecin: Ein weiteres Derivat mit potenter Antikrebsaktivität.

RS-9-Aminokamptothecin zeichnet sich durch sein spezifisches Aktivitätsprofil und sein Potenzial für die Behandlung resistenter Tumoren aus .

Biologische Aktivität

9-Amino-20-camptothecin (9-AC) is a derivative of camptothecin, a potent anticancer agent known for its ability to inhibit eukaryotic DNA topoisomerase I. This compound has garnered significant attention due to its enhanced pharmacological properties compared to its parent compound and its potential in cancer therapy.

The primary mechanism of action for 9-AC involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, 9-AC prevents the re-ligation of DNA strands, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is critical for its cytotoxic effects against various tumor types.

Pharmacokinetics

Research has demonstrated that 9-AC exhibits favorable pharmacokinetic properties, which are essential for its clinical application. A study involving patients with solid tumors revealed that the compound has an oral bioavailability of approximately 48.6%, indicating significant systemic exposure when administered orally . The pharmacokinetics of 9-AC show that peak plasma concentrations are reached within 1.2 hours post-administration, with a rapid equilibrium between its lactone and carboxylate forms .

In Vitro Studies

In vitro studies have shown that 9-AC possesses potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), bladder (MGH-U1), and colon (HT-29) cancer cells. The cytotoxicity of 9-AC increases with higher drug concentrations and longer exposure times. For example, significant cell killing was observed at concentrations exceeding 2.7 nM, with a notable increase in efficacy with prolonged exposure beyond 24 hours .

In Vivo Studies

In vivo studies have further confirmed the antitumor efficacy of 9-AC. A study evaluated its antiangiogenic properties by measuring the suppression of neovascularization in a mouse model. The results indicated that doses of 6.89 and 8.26 μmol/kg resulted in a statistically significant reduction in neoangiogenesis by 47.2% to 72.5% . These findings suggest that 9-AC not only targets tumor cells but also affects endothelial cells within the tumor microenvironment.

Case Studies

A clinical trial assessed the safety and efficacy of oral administration of 9-AC in patients with advanced solid tumors. The trial demonstrated that while there was dose-limiting myelotoxicity, the pharmacokinetic data supported a correlation between drug exposure (measured as area under the curve, AUC) and therapeutic outcomes . This suggests that optimizing dosing schedules based on pharmacokinetic profiles could enhance treatment efficacy.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other camptothecin derivatives:

| Compound | Mechanism of Action | Oral Bioavailability (%) | Cytotoxicity (IC50) | Antiangiogenic Effect |

|---|---|---|---|---|

| This compound | Topoisomerase I inhibition | 48.6 | <2.7 nM (varies) | Significant reduction |

| Topotecan | Topoisomerase I inhibition | ~30 | ~10 nM | Moderate |

| Irinotecan | Topoisomerase I inhibition | ~15 | ~5 nM | Limited |

Eigenschaften

IUPAC Name |

8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869078 | |

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130194-90-0 | |

| Record name | 9-Amino-20(RS)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.